methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate is a chemical compound with the molecular formula C11H11ClF3NO4S It is known for its unique structural features, which include a trifluoromethyl group, a chlorophenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate
- Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
Uniqueness
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylsulfonyl group contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBWOAJHGNYIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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